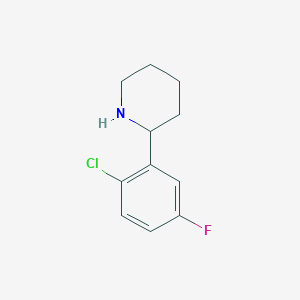

2-(2-Chloro-5-fluorophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

2-(2-chloro-5-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13ClFN/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |

InChI Key |

MXUANTVZMZDBHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC(=C2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 5 Fluorophenyl Piperidine

Retrosynthetic Analysis and Key Precursors for 2-(2-Chloro-5-fluorophenyl)piperidine

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. fiveable.meyoutube.comyoutube.com For this compound, the primary disconnection strategies focus on the formation of the piperidine (B6355638) ring and the installation of the aryl substituent.

A common retrosynthetic approach involves the disconnection of the C-N and C-C bonds of the piperidine ring. This leads to several key precursor classes:

Pyridine-based precursors: A prevalent strategy involves the synthesis of a corresponding substituted pyridine (B92270), 2-(2-chloro-5-fluorophenyl)pyridine, which can then be reduced to the target piperidine. This simplifies the synthesis to the formation of a C-C bond between a pyridine and a halofluorobenzene derivative.

Acyclic precursors: Another approach involves the cyclization of a linear amino-aldehyde or amino-ketone. This strategy relies on the formation of key C-N and C-C bonds in the final ring-closing step.

Key precursors for the synthesis of this compound and its analogs include:

2-Chloropyridine or 2-bromopyridine (B144113)

(2-Chloro-5-fluorophenyl)boronic acid

2-Chloro-5-fluorobenzaldehyde

Homoallylic amines

Glutaraldehyde derivatives

Development of Novel Synthetic Routes for this compound

The synthesis of highly substituted piperidines is an active area of research, with a focus on developing efficient and versatile methods. ajchem-a.com

Catalytic Approaches in C-C and C-N Bond Formation

Catalytic methods are central to the modern synthesis of 2-arylpiperidines, offering high efficiency and selectivity.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to form the crucial carbon-carbon bond between the piperidine (or its pyridine precursor) and the aryl group. For instance, the coupling of a pyridine derivative with (2-chloro-5-fluorophenyl)boronic acid provides a direct route to the 2-arylpyridine intermediate. chemicalpapers.com

C-N Bond Formation: Intramolecular C-N bond formation is a key step in many synthetic routes. Reductive amination of a δ-amino ketone or aldehyde is a classic and effective method. mdpi.comresearchgate.net More advanced catalytic methods, such as copper-catalyzed C-N coupling reactions, have also been developed for the synthesis of substituted pyridines and their subsequent reduction. researchgate.net A continuous-flow method for C-N bond formation has been developed, highlighting the move towards more efficient and scalable processes. mdpi.comresearchgate.net

Multi-Component Reactions for Piperidine Scaffold Construction

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular scaffolds like piperidines from simple starting materials in a single step. taylorfrancis.comacs.orgresearchgate.net An efficient one-pot, three-component reaction using a catalyst can synthesize highly functionalized piperidine derivatives. taylorfrancis.com For the synthesis of 2-arylpiperidines, an MCR could involve an aromatic aldehyde (like 2-chloro-5-fluorobenzaldehyde), an amine, and a suitable dienophile or a 1,5-dicarbonyl equivalent. While specific examples for this compound are not extensively documented, the general applicability of MCRs to piperidine synthesis is well-established. tandfonline.comconicet.gov.ar

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often optimized include the choice of catalyst, ligand, solvent, temperature, and reaction time. For instance, in catalytic C-N bond formation, screening different catalysts like Palladium on carbon (Pd/C) and Raney-Nickel (Ra-Ni) can significantly impact conversion and selectivity, with Pd/C showing complete conversion at lower temperatures but with some byproducts, while Ra-Ni offers excellent selectivity but lower conversion. mdpi.com The following table illustrates the effect of different catalysts on a model reductive amination reaction.

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

| 10% Pd/C | 30 | 100 | ~95 |

| 10% Pd/C | 50 | 100 | ~95 |

| Raney-Ni | 80 | 60 | >99 |

| This table is a generalized representation based on findings for similar reactions and is for illustrative purposes. |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the enantiomers and diastereomers of this compound is of significant importance.

Chiral Auxiliaries and Asymmetric Catalysis

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comresearchgate.netresearchgate.netrcsi.com For the synthesis of chiral piperidines, a chiral auxiliary can be attached to the nitrogen atom or another part of the molecule to control the facial selectivity of key bond-forming reactions. After the desired stereocenter is established, the auxiliary is removed. Evans' oxazolidinones are a well-known class of chiral auxiliaries used in a variety of asymmetric transformations. researchgate.net

Asymmetric Catalysis: Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis. nih.govacs.orgnih.gov This involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the others.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a 2-(2-chloro-5-fluorophenyl)pyridinium salt using a chiral iridium or rhodium catalyst is a powerful method for producing enantioenriched this compound. nih.gov

Kinetic Resolution: Kinetic resolution can be used to separate a racemic mixture of this compound. This involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material. acs.orgrsc.orgwhiterose.ac.uk For example, the use of a chiral base like n-BuLi/(-)-sparteine can selectively deprotonate one enantiomer of a 2-arylpiperidine. acs.org

Enantioselective Cyclization: Asymmetric copper-catalyzed cyclizative aminoboration of an appropriate unsaturated amine precursor can lead to the formation of chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.govresearchgate.net

The following table summarizes some results from asymmetric syntheses of related 2-arylpiperidines, demonstrating the high levels of enantioselectivity that can be achieved.

| Method | Catalyst/Auxiliary | Substrate Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Asymmetric Hydrogenation | Ir-MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salt | up to 93:7 er |

| Kinetic Resolution | n-BuLi/(+)-sparteine | N-Boc-2-aryl-4-methylenepiperidine | up to 97:3 er |

| Asymmetric Cyclization | Cu/(S,S)-Ph-BPE | Unsaturated hydroxylamine (B1172632) ester | up to 96% ee |

| This table presents data for analogous systems and illustrates the potential for stereocontrol in the synthesis of the title compound. |

Resolution Techniques for Enantiomeric Separation

The presence of a chiral center at the C2 position of the piperidine ring means that this compound exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial as different enantiomers of a compound can exhibit distinct pharmacological activities. For racemic 2-arylpiperidines, several resolution techniques are commonly employed.

One of the most traditional and widely used methods is the formation of diastereomeric salts . This technique involves reacting the racemic piperidine, which is basic, with an enantiomerically pure chiral acid. scbt.combldpharm.com This reaction produces a mixture of two diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can often be separated by fractional crystallization. nih.govgoogle.com After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the piperidine. Commonly used chiral resolving agents for amines include acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. scbt.com

Kinetic resolution represents another powerful strategy. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For instance, enzyme-catalyzed acylation can selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted one. A notable non-enzymatic approach is the kinetic resolution of N-Boc-protected 2-arylpiperidines using a chiral base system, such as n-butyllithium and the chiral ligand (+)-sparteine, which can achieve high enantiomeric ratios. mdpi.comnih.gov

Chiral chromatography is a direct method for separating enantiomers. rsc.org In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. Various types of CSPs are available, and the choice depends on the specific properties of the compound being separated. nih.govossila.com

| Resolution Technique | Principle | Common Reagents/Materials |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Chiral acids (e.g., tartaric acid, mandelic acid). scbt.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Enzymes (e.g., lipases), Chiral bases (e.g., n-BuLi/(+)-sparteine). mdpi.comnih.gov |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral Stationary Phases (CSPs). nih.govossila.com |

Derivatization Strategies and Analog Synthesis of this compound

Creating analogs of this compound is essential for exploring its chemical space and for structure-activity relationship (SAR) studies. Derivatization can be targeted at three main positions: the piperidine nitrogen, the chlorofluorophenyl moiety, and the piperidine ring itself to create poly-substituted analogs.

Modifications of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a versatile handle for a wide range of chemical modifications.

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides (e.g., iodides, bromides) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile (B52724). google.com To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to a solution where the piperidine is in excess. google.com Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing diverse alkyl groups.

N-Acylation: Acylation of the piperidine nitrogen is typically achieved by reacting it with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acidic byproduct. This reaction leads to the formation of stable amide derivatives. Coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC, HATU) is also a common and versatile approach to generate a wide array of N-acyl analogs.

Functionalization of the Chlorofluorophenyl Moiety

The electronic properties and substitution pattern of the 2-chloro-5-fluorophenyl ring can be further modified, although this is generally more challenging than N-derivatization.

Electrophilic Aromatic Substitution (EAS): The existing chloro and fluoro substituents are ortho, para-directing but deactivating. The positions on the ring are already substituted, making further classical EAS reactions like nitration or halogenation difficult and likely to result in complex product mixtures. However, under forcing conditions, further substitution might be possible, with the position of attack influenced by the combined directing effects of the existing substituents and the piperidine ring.

Cross-Coupling Reactions: A more controlled and versatile approach to functionalizing the aryl ring is through palladium-catalyzed cross-coupling reactions. If a bromo or iodo group were present on the phenyl ring, Suzuki, Stille, or Sonogashira couplings could be used to introduce new aryl, vinyl, or alkynyl groups. For instance, a related compound, 3-(4-Bromo-2-chloro-5-fluorophenyl)piperidine-2,6-dione, highlights the use of a bromo-substituted phenyl ring which can serve as a handle for such transformations.

Synthesis of Poly-substituted Piperidine Analogs

Introducing additional substituents onto the piperidine ring itself significantly increases the structural diversity and three-dimensionality of the analogs.

Methods for synthesizing substituted piperidines often involve multi-step sequences starting from functionalized precursors. mdpi.com For example, strategies involving the cyclization of appropriately substituted open-chain precursors can provide access to piperidines with substituents at various positions. Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and site-selective introduction of substituents onto the piperidine ring, although the selectivity can be influenced by the nitrogen protecting group and the catalyst used. Diversity-oriented synthesis approaches, such as anion relay chemistry, can provide access to all possible stereoisomers of polysubstituted piperidines.

Advanced Spectroscopic and Analytical Characterization of 2 2 Chloro 5 Fluorophenyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2-(2-Chloro-5-fluorophenyl)piperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their local chemical environments.

Aromatic Region: The protons on the 2-chloro-5-fluorophenyl ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The substitution pattern would lead to a complex splitting pattern due to proton-proton and proton-fluorine couplings.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would appear in the more upfield region. The proton at the C2 position, being attached to the phenyl-substituted carbon, would likely be the most downfield of the piperidine protons. The other methylene (B1212753) protons (at C3, C4, C5, and C6) would exhibit complex multiplets due to geminal and vicinal couplings.

N-H Proton: The proton on the nitrogen atom would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Predicted ¹H NMR Data (Illustrative) This table is a hypothetical representation of expected chemical shifts and is not based on experimental data.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.0 - 7.5 | m |

| Piperidine H2 | 3.5 - 4.0 | m |

| Piperidine H6 | 2.8 - 3.2 | m |

| Piperidine H3, H4, H5 | 1.5 - 2.5 | m |

| N-H | 1.0 - 3.0 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons: The carbons of the phenyl ring would appear in the δ 110-160 ppm region. The carbons directly bonded to chlorine and fluorine would show characteristic shifts and coupling constants (C-F coupling).

Piperidine Carbons: The carbons of the piperidine ring would be found in the upfield region (δ 20-60 ppm). The C2 carbon, attached to the aromatic ring, would be the most downfield among the piperidine carbons.

Predicted ¹³C NMR Data (Illustrative) This table is a hypothetical representation of expected chemical shifts and is not based on experimental data.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C-Cl) | 130 - 135 |

| Aromatic C (C-F) | 155 - 165 (d, ¹JCF) |

| Aromatic C | 115 - 140 |

| Piperidine C2 | 55 - 65 |

| Piperidine C6 | 45 - 55 |

| Piperidine C3, C4, C5 | 20 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. google.comresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the piperidine ring and the aromatic system, helping to trace the connectivity of the proton network. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational frequencies.

N-H Stretch: A characteristic absorption band for the N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the piperidine ring would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range.

C-Cl and C-F Stretches: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region, while the C-F stretch is expected in the 1000-1400 cm⁻¹ range. hmdb.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak would be expected, which is characteristic of a molecule containing one chlorine atom.

Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives involve the loss of substituents from the ring and cleavage of the piperidine ring itself. The loss of the 2-chloro-5-fluorophenyl group or cleavage of the bond between C2 and the phenyl ring would likely be observed.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of the compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC): GC could be used to determine the purity of volatile derivatives of this compound. The choice of column and temperature program would be critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of non-volatile compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier, would likely be suitable for the analysis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. Given the chiral nature of the molecule, with a stereocenter at the C2 position of the piperidine ring, chiral HPLC methods are particularly crucial for resolving and quantifying the individual enantiomers.

Research Findings:

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, established methods for analogous piperidine-containing chiral compounds provide a strong basis for its analysis. The separation is typically achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are frequently employed for the enantioseparation of a wide range of pharmaceutical compounds. nih.govnih.gov For instance, columns like Chiralpak® IA, based on amylose tris(3,5-dimethylphenylcarbamate), have demonstrated success in resolving racemic piperidine-2,6-dione analogues. nih.gov

The choice of mobile phase is critical for achieving optimal separation. A variety of solvent systems, including normal-phase (e.g., heptane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with additives like formic acid or diethylamine), can be utilized. The selection depends on the specific CSP and the physicochemical properties of the analyte. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic chromophore of the 2-chloro-5-fluorophenyl group exhibits strong absorbance.

A hypothetical, yet representative, HPLC method for the chiral separation of this compound is outlined in the table below.

Interactive Data Table: Representative HPLC Conditions for Chiral Separation

| Parameter | Typical Value |

| Stationary Phase | Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Heptane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides detailed information about its molecular weight and fragmentation pattern, which aids in confirming its identity.

Research Findings:

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (usually helium) onto a capillary column. The column, often a fused silica (B1680970) capillary coated with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane), separates components based on their boiling points and interactions with the stationary phase.

Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. The fragmentation of piperidine-containing compounds often involves initial cleavage of the piperidine ring or the bond connecting it to the phenyl group. For this compound, characteristic fragments would be expected from the loss of the chlorofluorophenyl moiety and fragmentation of the piperidine ring itself. Studies on the mass spectral fragmentation of halogenated phenylpiperazines show complex patterns including cleavages of the heterocyclic ring and rearrangements. researchgate.net

A summary of typical GC-MS parameters for the analysis of such a compound is provided in the table below.

Interactive Data Table: Representative GC-MS Parameters

| Parameter | Typical Value |

| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Transfer Line Temp | 280 °C |

Computational Chemistry and Molecular Modeling Studies of 2 2 Chloro 5 Fluorophenyl Piperidine

Molecular Docking Simulations for Predicting Biomolecular Interactions

Analysis of Binding Modes and Interaction Dynamics

Molecular docking and simulation studies are instrumental in elucidating how 2-(2-Chloro-5-fluorophenyl)piperidine interacts with protein targets. These studies reveal the specific binding modes and the dynamic nature of these interactions. The binding of similar piperidine (B6355638) derivatives often involves a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions within the active site of a target protein. nih.gov

For this compound, the piperidine ring's nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor. The aromatic phenyl ring, substituted with chloro and fluoro groups, plays a crucial role in forming various interactions. The chlorine atom can participate in halogen bonds and hydrophobic interactions, while the fluorine atom can form hydrogen bonds and alter the electronic properties of the phenyl ring. nih.govnih.gov

Docking simulations for analogous compounds have shown that the substituted phenyl ring often fits into hydrophobic pockets, with specific residues forming key interactions. For instance, interactions like pi-pi stacking with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) and pi-alkyl interactions are commonly observed. nih.gov The stability of these interactions is then further assessed through molecular dynamics simulations, which provide a view of the ligand's movement and conformational changes within the binding site over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, QSAR models are powerful tools for predicting the activity of new analogs before their synthesis. nih.govnih.gov

Development of Predictive Models from Structural Descriptors

The development of predictive QSAR models for piperidine derivatives involves several key steps. First, a dataset of compounds with known biological activities is compiled and divided into a training set for model generation and a test set for validation. nih.gov Various molecular descriptors are then calculated for each compound. These can include:

Structural and Topological Descriptors: Related to the 2D structure of the molecule.

Physicochemical Descriptors: Such as lipophilicity (logP) and polar surface area.

Electronic Descriptors: Describing the electron distribution.

Spatial (3D) Descriptors: Related to the molecule's shape and conformation. nih.gov

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear methods like Artificial Neural Networks (ANN) are used to create the mathematical model. nih.gov For a series of piperidine-based CCR5 antagonists, a highly predictive pharmacophore model was developed using a training set of 25 compounds. nih.gov This model, which consisted of two hydrogen bond acceptors and three hydrophobic features, showed a high correlation (r = 0.920) and was successfully validated with a larger test set. nih.gov Such models can then be used as 3D queries in virtual screening to identify new potent compounds. nih.gov

Insights into Structural Requirements for Enhanced Efficacy

QSAR and structure-activity relationship (SAR) studies provide crucial insights into which structural features are essential for the biological activity of piperidine derivatives. nih.gov By analyzing the descriptors that are most influential in the QSAR models, researchers can identify key molecular properties that govern efficacy.

For example, studies on related kinase inhibitors have shown that modifications to the piperidine ring and the phenyl group can dramatically impact potency and selectivity. acs.org The presence and position of substituents on the phenyl ring, such as the chloro and fluoro groups in this compound, are critical. These substituents influence the molecule's electronic profile and its ability to form specific interactions, such as halogen bonds or hydrogen bonds, with target residues. nih.gov Similarly, the piperidine scaffold itself can be modified to improve binding affinity or alter the molecule's conformational preferences. acs.org These insights guide the rational design of new derivatives with potentially enhanced efficacy.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of this compound, both in solution and when bound to a biological target. mdpi.com

Exploration of Conformational Preferences in Solution

The piperidine ring is not planar and exists in a state of conformational equilibrium, primarily between two chair conformations. The substituents on the ring can adopt either an axial or an equatorial position. For fluorinated piperidines, the conformational preference is a complex interplay of steric effects, hyperconjugation, and electrostatic interactions. d-nb.inforesearchgate.net

Computational and experimental studies on fluorinated piperidines have shown that the preference for an axial versus equatorial fluorine atom is highly dependent on the solvent environment. nih.gov In polar solvents, conformers with larger molecular dipole moments are better stabilized. nih.gov For many N-substituted 3-fluoropiperidines, there is a strong preference for the conformer where the fluorine atom is in the axial position. d-nb.inforesearchgate.net This preference can be attributed to stabilizing hyperconjugative interactions (e.g., nN -> σ*C-F) and favorable charge-dipole interactions. researchgate.net

Below is a table illustrating the calculated free enthalpy differences (ΔG) between equatorial and axial conformers for a related compound, 3-fluoropiperidine (B1141850), under different conditions, which indicates a strong preference for the axial conformation in solution. d-nb.inforesearchgate.netnih.gov

| Compound Derivative | Solvent | Calculated ΔG (axial → equatorial) (kcal/mol) | Experimental Observation |

| TFA-analogue (TFA-protected) | Chloroform | +3.3 | High axial preference |

| HCl-analogue (HCl salt) | Water | +12.6 | High axial preference |

| NH-analogue (unprotected) | Water | +5.1 | High axial preference |

This interactive table is based on data for 3-fluoropiperidine derivatives, illustrating principles applicable to substituted piperidines. d-nb.inforesearchgate.netnih.gov

Assessment of Ligand Stability within Target Binding Pockets

Once a potential binding mode is identified through docking, MD simulations are used to assess the stability of the ligand-protein complex. nih.gov By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains securely in the binding pocket or if its binding is unstable.

A key metric used in this analysis is the Root Mean Square Deviation (RMSD). The RMSD of the ligand is calculated over the course of the simulation to measure its deviation from the initial docked pose. A stable RMSD value over time suggests that the ligand has found a stable binding conformation. nih.gov These simulations also allow for a detailed analysis of the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, confirming the key residues responsible for anchoring the ligand in the active site. nih.gov This validation is crucial for confirming the docking results and ensuring the reliability of the predicted binding mode. mdpi.com

Preclinical Pharmacological Investigations and Mechanistic Insights of 2 2 Chloro 5 Fluorophenyl Piperidine

In Vitro Biological Activity Evaluation

The in vitro assessment of a compound's biological activity is a critical first step in the drug discovery process. It allows for the characterization of its effects on specific biological targets, such as enzymes and receptors, and its activity in cell-based models of disease.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The inhibitory potential of piperidine (B6355638) derivatives has been explored against various enzymes.

Acetylcholinesterase (AChE): While direct studies on 2-(2-Chloro-5-fluorophenyl)piperidine are not available, research on other piperidine derivatives highlights their potential as AChE inhibitors. For instance, certain N-benzylpiperidine derivatives have shown inhibitory activity against AChE, suggesting that the piperidine moiety can interact with the enzyme's active site. The nature and position of substituents on the phenyl ring are critical for potency.

Dihydrofolate Reductase (DHFR) and Murine Double Minute 2 (MDM2): There is currently no publicly available research specifically investigating the inhibitory activity of this compound against DHFR or MDM2. However, the piperidine scaffold is present in various enzyme inhibitors, and the specific substitutions on the phenyl ring of the target compound could theoretically confer affinity for these or other enzymes. Further research would be required to explore these possibilities.

Receptor Binding and Modulation Studies

The ability of a compound to bind to and modulate the activity of receptors is a key determinant of its pharmacological effects. Phenylpiperidine derivatives have been shown to interact with a variety of receptors.

Opioid Receptors: N-phenyl-N-(piperidin-2-yl)propionamide analogues have demonstrated moderate to good binding affinities for the μ-opioid receptor, with some derivatives showing high selectivity over δ-opioid receptors. nih.gov The substitution pattern on the aromatic ring significantly influences this affinity. nih.gov

Sigma Receptors: Piperidine- and piperazine-based compounds have been found to possess affinity for sigma receptors (S1R and S2R). nih.gov The presence and nature of substituents on the phenyl ring can be detrimental or beneficial to this affinity. For example, a 4-fluorophenyl substitution in one series of compounds led to a significant reduction in S1R affinity. nih.gov

P2Y14 Receptor: Bridged piperidine analogues have been developed as high-affinity antagonists of the P2Y14 receptor. nih.gov These studies underscore the potential for modified piperidine scaffolds to interact with this class of receptors. nih.gov

The 2-(2-chloro-5-fluorophenyl) substitution pattern on the piperidine ring of the target compound suggests that it could have affinity for one or more of these receptor types, though experimental validation is necessary.

Cell-Based Assays for Specific Therapeutic Areas

Cell-based assays provide a more complex biological system to evaluate a compound's potential therapeutic utility.

Anticancer Activity: Piperidine and its derivatives have been extensively investigated for their anticancer properties. ajchem-a.comresearchgate.net They have been shown to induce apoptosis in cancer cells through various mechanisms. nih.gov For example, certain 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have demonstrated potent antiproliferative activities against several human cancer cell lines. rsc.org Novel vindoline-piperazine conjugates have also shown significant antiproliferative effects, with some derivatives exhibiting low micromolar growth inhibition. mdpi.com The presence of halogenated phenyl groups is a common feature in many of these active compounds. rsc.orgmdpi.com

Antibacterial Activity: Piperidine-containing compounds have also been explored for their antibacterial potential. nih.govmdpi.com Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine (B1678402) moiety exhibited antibacterial activity against Gram-positive bacteria. nih.gov The addition of an extra phenyl ring to some norfloxacin-thiazolidinedione hybrids was found to be beneficial for their antibacterial potency. mdpi.com

The structural features of this compound, particularly the halogenated phenyl ring, suggest that it may exhibit cytotoxic activity against cancer cell lines and/or inhibitory activity against bacterial strains.

Table 1: Representative Anticancer Activity of Substituted Piperidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value |

| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative (4u) rsc.org | MGC-803 | IC50 | 5.1 µM |

| Vindoline-piperazine conjugate (23) mdpi.com | MDA-MB-468 (Breast) | GI50 | 1.00 µM |

| Vindoline-piperazine conjugate (25) mdpi.com | HOP-92 (Lung) | GI50 | 1.35 µM |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride researchgate.net | A549 (Lung) | IC50 | 32.43 µM |

Table 2: Representative Antibacterial Activity of Substituted Piperidine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity Metric | Value |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) nih.gov | Gram-positive bacteria | MIC | 0.25 µg/mL |

| Norfloxacin–thiazolidinedione hybrid (7b) mdpi.com | S. enteritidis | MIC50 | Not specified |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity.

Correlating Structural Modifications with Biological Responses

For phenylpiperidine derivatives, several structural features are known to influence their biological activity:

Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring are critical. Halogen atoms, such as chlorine and fluorine, can significantly impact a compound's potency and selectivity. For instance, in a series of opioid ligands, a hydroxyl substitution at a specific position on a tetrahydronapthalen-2yl)methyl group dramatically increased binding affinity. nih.gov In another study, a 4-fluorophenyl substitution was found to be detrimental to sigma receptor affinity. nih.gov

Modifications of the Piperidine Ring: Alterations to the piperidine ring itself, such as the introduction of bridging moieties or additional substituents, can modulate activity. Rigidifying the piperidine scaffold has been shown to preserve or even enhance receptor affinity in some cases. nih.gov

Elucidation of Pharmacophoric Requirements for Target Engagement

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For many classes of phenylpiperidine derivatives, the key pharmacophoric features include:

Aromatic/Hydrophobic Group: The phenyl ring typically occupies a hydrophobic pocket in the target protein. nih.govresearchgate.net

Basic Nitrogen Atom: The nitrogen atom of the piperidine ring is often protonated at physiological pH and can form crucial ionic interactions with acidic residues (e.g., Asp or Glu) in the binding site. nih.gov

Hydrogen Bond Acceptors/Donors: Substituents on the phenyl ring or other parts of the molecule can act as hydrogen bond acceptors or donors, forming specific interactions that enhance binding affinity. nih.gov

The 2-chloro and 5-fluoro substituents on the phenyl ring of the target compound would contribute to the hydrophobic and electronic properties of the molecule, influencing its interaction with target proteins. The precise pharmacophoric role of these specific substitutions would need to be determined through computational modeling and experimental testing.

Investigation of Mechanism of Action and Cellular Pathways

Target Validation and Specificity Profiling

There is no available information on the specific biological targets or the specificity profile of this compound. Pharmacological studies typically focus on the final compounds synthesized using this intermediate. For instance, various piperidine derivatives have been investigated for their activity as kinase inhibitors or for their interaction with other cellular receptors, but this data is specific to the more complex derivatives and not the precursor itself. acs.org

Cellular Pathway Interrogation (e.g., Apoptosis, Enzyme Regulation)

Direct studies interrogating the effect of this compound on cellular pathways such as apoptosis or enzyme regulation have not been identified in the public domain. Research into cellular mechanisms is conducted on the final drug candidates that incorporate the this compound scaffold as part of their larger molecular structure.

Efficacy Studies in Relevant Preclinical In Vivo Models

Disease-Specific Animal Models for Efficacy Assessment

There are no efficacy studies reported for this compound in disease-specific animal models. In vivo assessments are a critical part of the preclinical evaluation of new drug candidates, but these studies are performed on the final, fully synthesized molecules. For example, piperidine-containing compounds have been evaluated in animal models for conditions such as tuberculosis and inflammation, but the activity is attributed to the final molecule, not the this compound intermediate. nih.govnih.gov

Pharmacodynamic Biomarker Analysis in Animal Studies

Consistent with the lack of in vivo efficacy data, there is no information on the analysis of pharmacodynamic biomarkers in animal studies for this compound. Pharmacodynamic studies, which measure the effect of a compound on the body, are conducted with the potential therapeutic agent, not the synthetic precursors.

Future Directions and Research Opportunities

Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency

The development of fast, cost-effective, and stereoselective methods for synthesizing substituted piperidines is a critical task for modern organic chemistry. nih.govmdpi.com While classical methods like the hydrogenation of pyridine (B92270) precursors are common, they often require harsh conditions such as high temperature and pressure, which can be expensive and difficult to control stereoselectively. nih.gov Future research will likely focus on overcoming these challenges by exploring advanced catalytic systems and novel reaction pathways.

Key areas for exploration include:

Catalytic Hydrogenation: Developing novel heterogeneous catalysts, such as nickel silicide or ruthenium-based systems, could enable the diastereoselective cis-hydrogenation of substituted pyridines under milder conditions. mdpi.com Palladium-catalyzed hydrogenation has also shown promise for substrates that are not amenable to rhodium catalysis. semanticscholar.org

Intramolecular Cyclization: Methods such as intramolecular radical C–H amination/cyclization offer powerful routes to construct the piperidine (B6355638) ring. nih.govmdpi.com Techniques involving 1,6-hydrogen atom transfer or the enantioselective cyanidation of fluoro-substituted amines followed by cyclization can provide chiral piperidines, which is crucial for optimizing biological activity. nih.govmdpi.com

Multi-component Reactions: Annulation strategies, such as the [5 + 1] annulation using a hydrogen borrowing method, allow for the stereoselective synthesis of substituted piperidines from simpler starting materials. nih.gov These one-pot reactions improve efficiency by reducing the number of synthetic steps and purification processes.

These advanced methodologies promise to streamline the synthesis of complex derivatives of 2-(2-Chloro-5-fluorophenyl)piperidine, making a wider range of analogues accessible for biological screening.

Identification of Novel Biological Targets for Therapeutic Applications

The piperidine moiety is a versatile scaffold present in numerous pharmaceuticals targeting a wide array of biological systems. researchgate.netencyclopedia.pub While its derivatives have been explored for applications in oncology and neurodegenerative disorders, significant opportunities exist to identify novel biological targets.

Future research could focus on:

Kinase Inhibition: The piperidine scaffold is integral to many small molecule kinase inhibitors used in cancer therapy. researchgate.net Researchers are designing dual inhibitors targeting kinases like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) to overcome clinical resistance. encyclopedia.pub Exploring the potential of this compound derivatives against other therapeutically relevant kinases, such as those involved in angiogenesis (e.g., VEGFR) or cell cycle regulation (e.g., CDK2), could yield new anticancer agents. researchgate.netnih.gov

Neurodegenerative Diseases: In the context of Alzheimer's disease, piperidine-based compounds have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.gov Future work could investigate other targets implicated in neurodegeneration, such as beta-secretase 1 (BACE1) or proteins involved in amyloid-beta aggregation. nih.govdundee.ac.uk

GABA Transporter Inhibition: Derivatives of nipecotic acid, which features a piperidine-3-carboxylic acid structure, have been identified as potent inhibitors of the murine GABA transporter 4 (mGAT4). acs.org This suggests that the this compound scaffold could be modified to target neurotransmitter transporters, potentially leading to new treatments for epilepsy and anxiety disorders. acs.org

The identification of new targets will expand the therapeutic applicability of this chemical class beyond its current scope.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating the drug design and discovery process. mdpi.comwiley-vch.de These computational tools can be leveraged to more efficiently explore the chemical space around the this compound scaffold.

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as binding affinity to a target or desired pharmacokinetic profiles. mdpi.com This approach can overcome the limitations of traditional library screening by proposing unique and synthesizable chemical structures.

Synthesis Optimization: AI can be used to devise more efficient reaction pathways, potentially reducing the number of synthetic steps and the use of solvents. mdpi.com This not only accelerates the production of candidate compounds but also contributes to more sustainable chemical manufacturing. mdpi.com

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds. mdpi.comnih.gov By using techniques like active learning, researchers can more efficiently search large virtual libraries to identify promising hit compounds, saving significant time and resources. nih.gov

The integration of AI and ML offers a powerful strategy to rationalize the design of new this compound derivatives, increasing the probability of success in identifying clinical candidates. mdpi.com

Development of Multi-Targeting and Hybrid Compounds Based on the Piperidine Scaffold

Complex multifactorial diseases like cancer and Alzheimer's disease often require therapeutic strategies that can modulate multiple biological targets simultaneously. dundee.ac.ukresearchgate.net The development of multi-target-directed ligands (MTDLs) and molecular hybrids based on the piperidine scaffold represents a promising approach to address this challenge. dundee.ac.uk

Future research in this area involves:

Molecular Hybridization: This strategy involves combining the piperidine scaffold with other known pharmacophores into a single molecule. nih.gov For example, hybrid compounds fusing a piperidine moiety with benzimidazole or pyrrole have been designed as potential inhibitors of both AChE and BuChE for Alzheimer's disease. mdpi.com Similarly, piperine-carboximidamide hybrids have been developed as multi-targeted antiproliferative agents that inhibit EGFR, BRAF, and CDK2. nih.gov

Fragment-Based Design: By fusing the piperidine core, which may bind to one pocket of a target enzyme, with fragments known to interact with other sites (such as the peripheral anionic site of AChE), it is possible to create potent and selective MTDLs. dundee.ac.uk

Polypharmacology: A single, well-designed compound that hits multiple targets can offer advantages over combination therapies, such as a reduced risk of drug-drug interactions and potentially improved patient compliance. dundee.ac.uk

By rationally designing hybrid compounds, researchers can create novel therapeutics with synergistic activities and improved efficacy for treating complex diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.